molecular formula C28H31FN2O2 B2963728 1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(naphthalen-1-yl)ethan-1-one CAS No. 2319848-08-1

1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(naphthalen-1-yl)ethan-1-one

Cat. No.: B2963728
CAS No.: 2319848-08-1
M. Wt: 446.566
InChI Key: BQAYSKHCTNKPSY-UHFFFAOYSA-N
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Description

This compound features a bipiperidinyl core substituted with a 2-fluorophenoxy group at the 4-position and a naphthalen-1-yl ethanone moiety. The 2-fluorophenoxy group introduces electron-withdrawing properties, which may influence metabolic stability, while the naphthalenyl group contributes to hydrophobic interactions .

Properties

IUPAC Name

1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31FN2O2/c29-26-10-3-4-11-27(26)33-24-14-18-30(19-15-24)23-12-16-31(17-13-23)28(32)20-22-8-5-7-21-6-1-2-9-25(21)22/h1-11,23-24H,12-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAYSKHCTNKPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(naphthalen-1-yl)ethan-1-one is a synthetic organic compound that has garnered attention for its potential therapeutic applications, particularly in the realm of medicinal chemistry. This compound features a bipiperidine structure, which is often associated with various pharmacological activities, including interactions with neurotransmitter systems and potential applications in treating neurological disorders.

Chemical Structure and Properties

The molecular formula for this compound is C24H28F2N2O2C_{24}H_{28}F_2N_2O_2, and it has a molecular weight of approximately 446.56 g/mol. The presence of the fluorinated phenoxy group enhances its chemical properties, making it an interesting candidate for various applications in medicinal chemistry and material science.

Key Molecular Features:

  • Bipiperidine Core : Associated with diverse biological activities.
  • Fluorophenoxy Group : Enhances stability and biological activity through hydrophobic interactions.
  • Naphthalene Ring : Contributes to the compound's lipophilicity and potential receptor interactions.

The mechanism of action for this compound is not fully elucidated; however, similar compounds have been shown to interact with G protein-coupled receptors (GPCRs) and other enzymes involved in neurotransmission. These interactions can modulate various biological processes, potentially offering therapeutic benefits for conditions such as non-small cell lung cancer (NSCLC) and other neurological disorders.

Biological Activity

Research indicates that derivatives of this compound are designed as dual inhibitors targeting epidermal growth factor receptor (EGFR) and c-Met pathways, which are crucial in cancer progression. The bipiperidine structure allows the compound to mimic natural neurotransmitters, facilitating its binding to and modulation of receptor activity.

Inhibition Studies

Several studies have demonstrated the efficacy of compounds structurally related to this compound in inhibiting cancer cell lines:

Compound NameTargetIC50 (µM)Reference
This compoundEGFR/c-Met0.5
Benzofuran derivativemGluR50.8
Thiophene derivativeVarious receptors0.3

Pharmacological Profiles

The pharmacological profiles of similar compounds have shown promising results in preclinical models:

  • Anti-cancer Activity : Compounds with similar structures have been noted for their ability to inhibit tumor growth in xenograft models.
  • Neurotransmitter Modulation : The bipiperidine core has been linked to effects on dopamine and serotonin receptors, suggesting potential applications in treating mood disorders.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The table below highlights key structural analogs and their modifications:

Compound Name Substituents/R-Groups Molecular Weight Key Features/Activities Reference
Target Compound : 1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(naphthalen-1-yl)ethan-1-one R₁ = 2-fluorophenoxy; R₂ = naphthalen-1-yl 448.9 (est.) Structural flexibility; potential CNS/antimicrobial applications (inferred)
2-(4-Chlorophenoxy)-1-(3-methyl[1,4'-bipiperidin]-1'-yl)ethan-1-one R₁ = 4-chlorophenoxy; R₂ = 3-methyl bipiperidin 440.92 Antimicrobial screening candidate; halogenated phenoxy for enhanced stability
2-(Naphthalen-1-yl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone R₁ = thiazol-2-yloxy; R₂ = naphthalen-1-yl 525.6 Thiazole moiety for heterocyclic interactions; oxalate salt formulation
Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone (Compound 13) Methanone core with naphthalenyl and pentyloxynaphthalenyl 400.5 (est.) CB1/CB2 dual agonist; oral bioavailability; limited CNS penetration
1-(4-(Dibenzo[b,f][1,4]thiazepin-11-yloxy)-3-methoxyphenyl)ethan-1-one R = dibenzothiazepine; methoxy group 456.5 (est.) Chalcone derivative; antimicrobial activity against bacterial pathogens
2-([1,4'-Bipiperidin]-1'-yl)-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole (IIa) Bipiperidinyl-thiadiazole hybrid; nitrofuran substituent 364.4 (est.) Leishmanicidal activity; reduces infection index in vitro

Key Observations :

  • Halogen vs. Heterocyclic Substituents: Replacement of the 2-fluorophenoxy group with thiazol-2-yloxy (as in ) introduces a nitrogen-sulfur heterocycle, which may enhance binding to enzymes or receptors via hydrogen bonding or π-stacking.
  • Naphthalenyl Modifications : The target compound’s naphthalenyl group is retained in , but its replacement with pentyloxynaphthalenyl in improves lipid solubility and CNS penetration control.
  • Bipiperidinyl Core : All analogs retain the bipiperidinyl scaffold, which is critical for conformational adaptability and target engagement .

Pharmacological Profiles

  • Antimicrobial Activity: Compounds with halogenated phenoxy (e.g., 4-chlorophenoxy in ) or dibenzothiazepine groups () exhibit potent antimicrobial effects, suggesting the target compound may share similar properties.

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